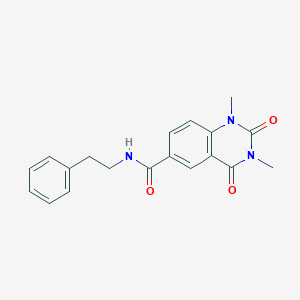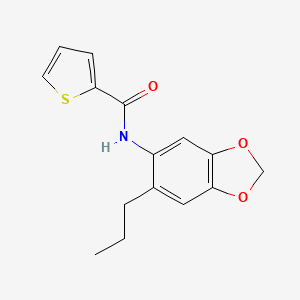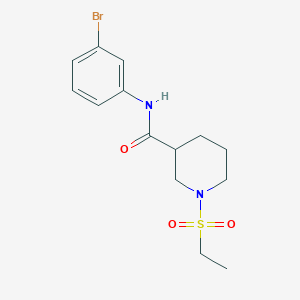![molecular formula C16H22ClNO3 B4441228 4-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B4441228.png)
4-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride
Descripción general
Descripción
4-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride (referred to as EPM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPM is a synthetic compound that belongs to the class of morpholine derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of EPM is not fully understood. However, it has been suggested that EPM exerts its pharmacological effects by modulating the activity of various ion channels and receptors in the central nervous system. In particular, EPM has been shown to enhance the activity of GABA receptors, which are known to play a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
EPM has been shown to possess several biochemical and physiological effects. In vitro studies have reported that EPM can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, EPM has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, EPM has been shown to possess analgesic effects by modulating the activity of nociceptive pathways in the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPM has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. Furthermore, EPM has been shown to possess significant biological activities, making it a promising target for drug discovery. However, there are also some limitations associated with the use of EPM in lab experiments. For instance, the mechanism of action of EPM is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on EPM. One potential area of research is the development of EPM-based drugs for the treatment of cancer and other diseases. Another potential area of research is the elucidation of the mechanism of action of EPM, which would provide valuable insights into its pharmacological effects. Furthermore, future research could focus on the optimization of the synthesis of EPM and the development of new synthetic routes that are more efficient and cost-effective.
Aplicaciones Científicas De Investigación
EPM has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its anticancer, anti-inflammatory, and analgesic properties. In addition, EPM has been shown to possess significant anticonvulsant and neuroprotective effects.
Propiedades
IUPAC Name |
4-[4-(3-ethoxyphenoxy)but-2-ynyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-2-19-15-6-5-7-16(14-15)20-11-4-3-8-17-9-12-18-13-10-17;/h5-7,14H,2,8-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAVAEFZVAFUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCC#CCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)propanamide](/img/structure/B4441159.png)
![3-isobutyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4441168.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-3,5-dimethoxybenzamide](/img/structure/B4441175.png)
![1-benzyl-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4441183.png)
![3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441194.png)
![N,N-diethyl-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B4441201.png)
![N-[4-(cyanomethyl)phenyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4441202.png)


![3-amino-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441241.png)
![1-(4-chlorophenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B4441243.png)
![N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4441250.png)